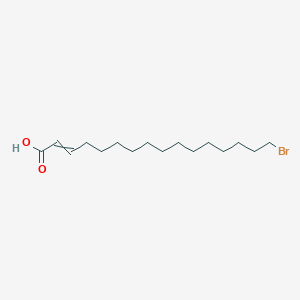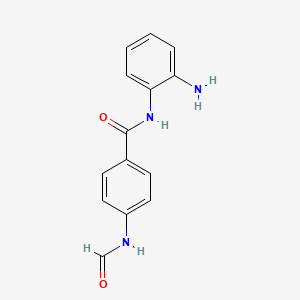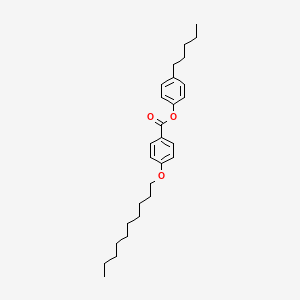![molecular formula C13H17BrN4OS B14313955 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol CAS No. 108905-70-0](/img/structure/B14313955.png)
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is a complex organic compound featuring a unique structure with both imidazole and pyrazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications, making it a versatile compound in research and industry.
特性
CAS番号 |
108905-70-0 |
|---|---|
分子式 |
C13H17BrN4OS |
分子量 |
357.27 g/mol |
IUPAC名 |
2-(5-bromo-3-methyl-2-methylsulfanylimidazol-4-yl)-1-(5-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17BrN4OS/c1-8-6-16-9(7-15-8)5-13(2,19)10-11(14)17-12(20-4)18(10)3/h6-7,19H,5H2,1-4H3 |
InChIキー |
JMZYAGIUHJVEMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)CC(C)(C2=C(N=C(N2C)SC)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






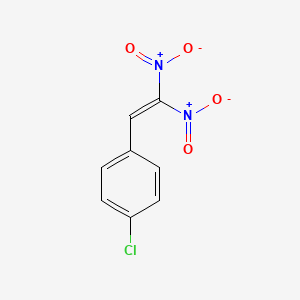
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
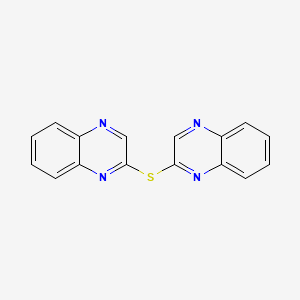
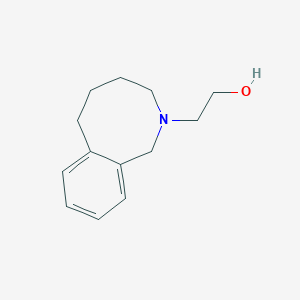
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)

